Serum Cholesterol Lowering: 1% Cetyl-Modified Poly(DAM) Achieves 67% Reduction vs Cholestyramine 40% at Equivalent Dose in Japanese Quail Model
In a direct head-to-head in vivo comparison, 1% cetyl bromide-modified poly(diallylmethylamine) administered at 0.25% of atherogenic diet to Japanese quail achieved a 67% reduction in serum cholesterol from baseline after 14 days, compared to only 40% reduction for cholestyramine (Questran®) at the same 0.25% dietary inclusion level [1]. At 10% cetyl substitution, cholesterol lowering was 52%, still exceeding cholestyramine. A separate study arm (Table 4) confirmed that 1% cetyl bromide-modified poly(DAM) produced 49% cholesterol lowering versus 23% for cholestyramine at 25% dietary level [1]. The poly(DAM) derivatives also demonstrated dose-sparing: cholestyramine required 0.5%–1.0% dietary levels (54%–65% lowering) to match or exceed the efficacy of poly(DAM) derivatives at only 0.25% dose [1].
| Evidence Dimension | In vivo serum cholesterol lowering (% reduction from baseline) |
|---|---|
| Target Compound Data | 1% Cetyl bromide-modified poly(DAM): 67% lowering at 0.25% diet; 10% Cetyl-modified: 52% lowering at 0.25% diet (Japanese quail, 14-day study, atherogenic diet + 0.5% cholesterol) |
| Comparator Or Baseline | Cholestyramine (Questran®): 32% lowering at 0.25% diet; 54% at 0.5% diet; 65% at 1.0% diet. Colestipol: 13% at 0.25%, 41% at 0.5%, 63% at 1.0%. |
| Quantified Difference | At equivalent 0.25% dietary dose, 1% cetyl-modified poly(DAM) outperforms cholestyramine by 27 percentage points (67% vs 40%). To achieve comparable ~65% lowering, cholestyramine requires a 4× higher dose (1.0% vs 0.25% diet). |
| Conditions | In vivo Japanese quail model; atherogenic diet (basal diet + 0.5% added cholesterol); test resins at 0.25% of diet; cholestyramine and colestipol at 0.25%, 0.5%, and 1.0%; 14-day continuous feeding; serum cholesterol determined in mg/100 mL. |
Why This Matters
For pharmaceutical development of bile acid sequestrants, the 4× dose advantage of poly(DAM) derivatives over cholestyramine translates to smaller capsule/tablet sizes and reduced GI side effects, directly addressing cholestyramine's key clinical liability of high daily dosing requirements (8–16 g/day).
- [1] Buntin, G. A.; Scheve, B. J. US Patent 4,759,923. Process for lowering serum cholesterol using poly(diallylmethylamine) derivatives. Issued July 26, 1988. Table 1: Study No. 1 serum cholesterol data; Table 3: 1% cetyl bromide-modified poly(DAM) 67% lowering vs cholestyramine 40%; Table 4: 1% cetyl bromide 49% vs cholestyramine 23%. View Source
